molecular formula C18H11ClN2O5 B14918789 2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate

Cat. No.: B14918789
M. Wt: 370.7 g/mol
InChI Key: NVJALWOUVAEPHF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-4-carboxylate, which is then reacted with 4-nitrophenyl acetic acid under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted quinoline derivatives .

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H11ClN2O5

Molecular Weight

370.7 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C18H11ClN2O5/c19-17-9-14(13-3-1-2-4-15(13)20-17)18(23)26-10-16(22)11-5-7-12(8-6-11)21(24)25/h1-9H,10H2

InChI Key

NVJALWOUVAEPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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